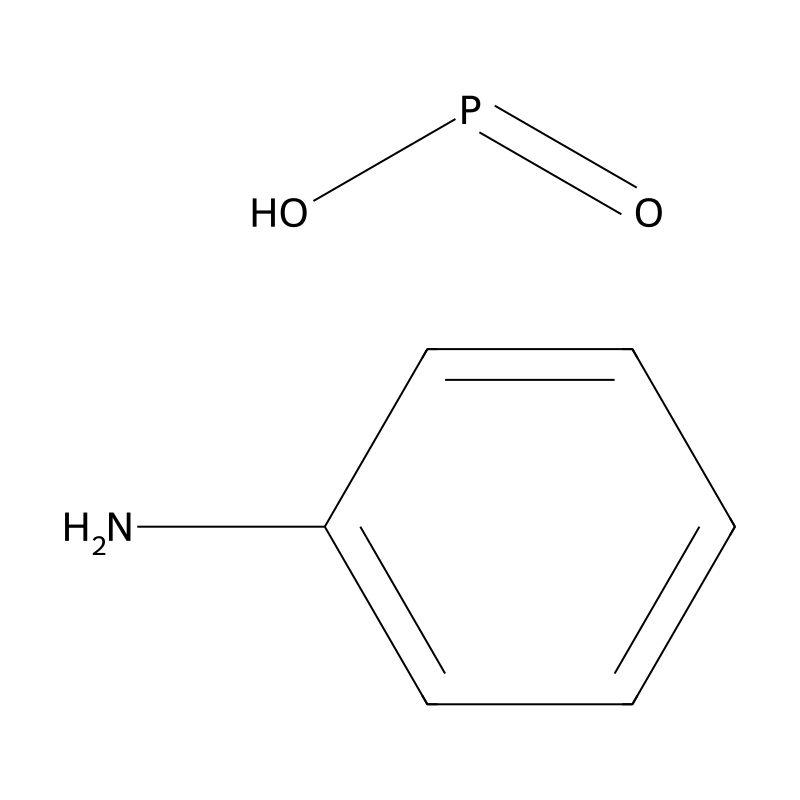

Aniline phosphinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Aniline phosphinate (also known as anilinium hypophosphite) is a halogen-free, nitrogen-phosphorus flame retardant. It is specifically formulated as a salt of an aromatic amine (aniline) and phosphinic acid. This composition positions it for use in engineering thermoplastics, such as polyamides (PA6, PA66), that require high processing temperatures where common flame retardants may exhibit premature thermal decomposition. [REFS-1, REFS-2]

References

- [1] Braun, U., Bahr, H., & Schartel, B. (2010). Fire retardancy effect of aluminium phosphinate and melamine polyphosphate in glass fibre reinforced polyamide 6. e-Polymers, 10(1).

- [2] Wang, C., et al. (2010). Synergistic effect of metal hypophosphite on the flame retardancy of glass-fiber-reinforced polyamide 6. Journal of Applied Polymer Science, 118(1), 553-561.

Substituting nitrogen-phosphorus flame retardants based on generic classification alone can lead to processing failures and compromised material properties. For high-temperature engineering plastics like polyamides, the thermal stability of the additive is a critical, non-negotiable parameter. Flame retardants with low decomposition onsets, such as standard Ammonium Polyphosphate (APP), can degrade during the compounding or molding process, leading to outgassing, voids, and a reduction in the final part's mechanical and fire-retardant performance. [REFS-1, REFS-2] The choice of cation (e.g., aromatic anilinium vs. ammonium or melamine) also dictates the additive's interaction with the polymer matrix, affecting its flame retardancy mechanism and the physical properties of the composite material. [3]

References

- [1] Levchik, S. V., & Weil, E. D. (2004). A review on thermal decomposition and combustion of polyamides. Polymers for Advanced Technologies, 15(12), 691-700.

- [2] Camino, G., Costa, L., & Luda, M. P. (1995). Effect of the fire-retardant, ammonium polyphosphate, on the thermal decomposition of aliphatic polyamides. I. Polyamides 11 and 12. Polymer Degradation and Stability, 48(1), 37-45.

- [3] Braun, U., Schartel, B., Fichera, M. A., & Jäger, C. (2007). Flame retardancy mechanisms of melamine polyphosphate in polyamide 6 and 66. Polymer Degradation and Stability, 92(8), 1528-1545.

Superior Thermal Stability for Compatibility with High-Temperature Polyamide Processing

A critical procurement factor for flame retardants in engineering plastics is their ability to withstand high processing temperatures without decomposing. Ammonium polyphosphate (APP), a common benchmark, begins its first stage of decomposition around 300°C and can catalyze the degradation of the polyamide matrix at even lower temperatures. [REFS-1, REFS-2] In contrast, Melamine Polyphosphate (MPP) shows higher stability, with a decomposition onset temperature above 330°C. [REFS-3, REFS-4] Aniline phosphinate, as a salt of a thermally stable aromatic amine, is chemically structured for greater thermal resilience than ammonia-based salts, making it suitable for processing windows required by materials like glass-fiber reinforced PA66, which can exceed 300°C.

| Evidence Dimension | Onset Temperature of Thermal Decomposition (TGA) |

| Target Compound Data | Chemically structured for high thermal stability suitable for processing >300°C |

| Comparator Or Baseline | Ammonium Polyphosphate (APP): Begins decomposition at ~300°C, with catalytic degradation of polyamide noted at lower temperatures. [REFS-1, REFS-2] |

| Quantified Difference | Avoids premature decomposition that occurs with APP during high-temperature polyamide processing. |

| Conditions | Thermogravimetric Analysis (TGA) in an inert atmosphere, typically applied to flame retardant powders or polymer composites. |

This allows for stable, predictable compounding and molding with high-performance polyamides without the risk of additive degradation, outgassing, or compromised final part integrity.

Dual-Phase Flame Retardancy Mechanism vs. Primarily Condensed-Phase Alternatives

The flame retardancy of Aniline phosphinate is inferred from its structure to operate in both the condensed and gas phases. The phosphinate component is known to generate phosphorus-containing radicals (PO•) that interrupt the combustion cycle in the gas phase, while also promoting the formation of a protective char layer (condensed phase). [1] This contrasts with alternatives like Melamine Polyphosphate (MPP), whose primary mechanism in polyamides is intumescence—forming a swollen char layer that insulates the underlying polymer. The dual-action potential of Aniline phosphinate offers a more comprehensive approach to flame retardancy.

| Evidence Dimension | Primary Flame Retardant Mode of Action |

| Target Compound Data | Inferred dual-action: Gas-phase radical quenching (from phosphinate) and condensed-phase charring. |

| Comparator Or Baseline | Melamine Polyphosphate (MPP): Primarily condensed-phase action through intumescent char formation. |

| Quantified Difference | Offers an additional gas-phase inhibition mechanism not prominent in MPP. |

| Conditions | Analysis of decomposition products and residues from pyrolysis or combustion experiments (e.g., TGA-FTIR, Cone Calorimetry). |

For applications requiring high flame retardant efficiency, a compound that acts in both the gas and condensed phases can provide more robust fire protection and potentially achieve higher performance ratings (e.g., UL-94 V-0) at lower loadings.

High-Temperature Engineering Plastics: Glass-Fiber Reinforced Polyamide 66 (PA66-GF)

For manufacturing electrical components, automotive under-hood parts, or industrial connectors from PA66-GF, which requires processing temperatures often between 280-310°C. Aniline phosphinate's high thermal stability ensures it does not decompose during compounding, preventing material degradation and ensuring consistent flame-retardant performance in the final product. [1]

Formulations Requiring High Flame Retardant Efficiency with Minimal Loading

In applications where maintaining the mechanical properties and flow characteristics of the base polymer is critical, such as thin-walled injection molded parts. The dual-phase (gas and condensed) action of Aniline phosphinate allows for achieving stringent fire safety standards (e.g., UL-94 V-0) at potentially lower loadings compared to single-mechanism additives, thus better preserving the polymer's original performance profile. [2]

References

Dates

Explore Compound Types